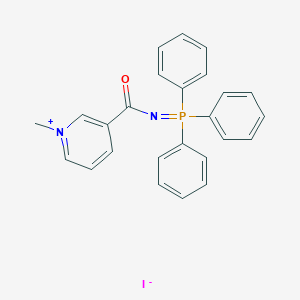

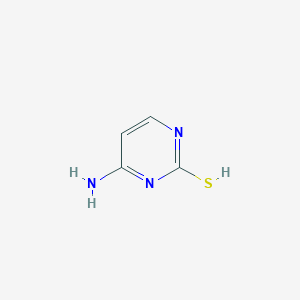

![molecular formula C9H8N2O2 B145387 咪唑并[1,2-a]吡啶-8-甲酸甲酯 CAS No. 133427-07-3](/img/structure/B145387.png)

咪唑并[1,2-a]吡啶-8-甲酸甲酯

描述

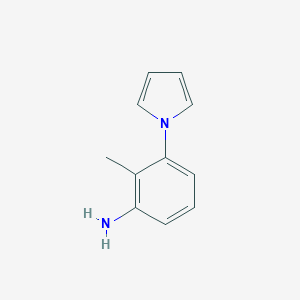

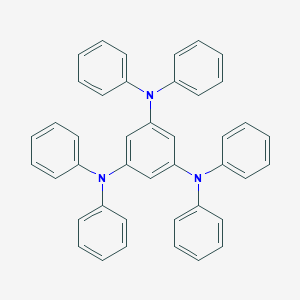

Methyl imidazo[1,2-a]pyridine-8-carboxylate derivatives are a class of compounds that have garnered interest in various fields of chemistry and pharmacology due to their potential biological activities. These compounds are structurally characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system combining imidazole and pyridine rings. This core structure is often found in natural products and pharmaceuticals, indicating its significance in medicinal chemistry .

Synthesis Analysis

The synthesis of methyl imidazo[1,2-a]pyridine derivatives has been approached through various methods. One notable method involves a one-step condensation of substituted 2-aminopyridine and methyl chloroacetylcarbamate, which has been used to produce compounds with anthelmintic properties . Another approach is the copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes, which allows for the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives . Additionally, the use of bis(acetyloxy)(phenyl)-λ³-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones has been reported to yield imidazo[1,2-a]pyridine-3-carboxylates and 3-acylimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of methyl imidazo[1,2-a]pyridine-8-carboxylate is characterized by the imidazo[1,2-a]pyridine scaffold. This structure is versatile and allows for various functionalizations, which can significantly alter the compound's biological activity and physical properties. The presence of the carboxylate group at the 8-position is a common feature in this class of compounds, which can be further modified to yield a wide range of derivatives .

Chemical Reactions Analysis

Methyl imidazo[1,2-a]pyridine-8-carboxylate and its derivatives participate in a variety of chemical reactions. For instance, the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides involves the treatment of the amino group of polymer-bound 2-aminonicotinate with different alpha-haloketones, followed by halogenation and cleavage from the solid-support . Moreover, the multicomponent reactions of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates have been used to produce fully substituted furans, showcasing the reactivity of the imidazo[1,2-a]pyridine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl imidazo[1,2-a]pyridine-8-carboxylate derivatives are influenced by their molecular structure. The presence of the imidazo[1,2-a]pyridine core contributes to the compound's stability and reactivity. The electronic properties of the fused rings can affect the acidity and basicity of the molecule, as well as its solubility and crystallinity. The introduction of various substituents can further modify these properties, making these compounds suitable for a range of applications in medicinal chemistry and materials science .

科学研究应用

合成和化学性质

水介导合成:一项研究证明了甲基咪唑并[1,2-a]吡啶的水介导合成,无需任何故意添加的催化剂。这项工作还报告了在类似条件下合成咪唑并[1,2-a]吡嗪和咪唑并[2,1-a]异喹啉。使用乙腈作为溶剂和 Ag 催化使分子内氨基氧化产生咪唑并[1,2-a]吡啶-3-甲醛(Darapaneni Chandra Mohan 等,2013)。

羰基化方法:报道了一种高效的铜催化咪唑并[1,2-a]吡啶与甲基杂芳烃的选择性交叉偶联。这种转化开辟了一条合成 C-3 羰基咪唑并[1,2-a]吡啶衍生物的新途径,该衍生物通常存在于天然产物和药物中(Sai Lei 等,2016)。

在药物研究中的应用

- 抗分枝杆菌特性:研究确定咪唑并[1,2-a]吡啶-8-甲酰胺为新型抗分枝杆菌先导物,通过对结核分枝杆菌的全细胞筛选产生。该研究重点关注这些抑制剂的合成和构效关系,优化其物理化学性质(Sreekanth A. Ramachandran 等,2013)。

结构研究和衍生物

- 晶体相关性和抗胆碱酯酶潜力:一项针对咪唑并[1,2-a]吡啶类化合物的研究(对于治疗心脏和循环衰竭很重要)合成了一系列衍生物。分析了对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的结构占据率和抑制效应,揭示了潜在的抑制剂(Huey Chong Kwong 等,2019)。

合成和表征

- 新型合成方法:开发了咪唑并[1,2-a]吡啶的创新合成方法。例如,报道了一种从羧酸和 2-甲基氨基吡啶一锅合成咪唑并[1,5-a]吡啶的新方法,可以引入各种取代基(J. Crawforth 等,2009)。

未来方向

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

属性

IUPAC Name |

methyl imidazo[1,2-a]pyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLRMEAGEVCFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN2C1=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568168 | |

| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Imidazo[1,2-a]pyridine-8-carboxylate | |

CAS RN |

133427-07-3 | |

| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl imidazo[1,2-a]pyridine-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。